4-tert-butyl-N-cyclobutylaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-tert-butyl-N-cyclobutylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-14(2,3)11-7-9-13(10-8-11)15-12-5-4-6-12/h7-10,12,15H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYSKLZWYMRJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Properties
The primary route for the synthesis of 4-tert-butyl-N-cyclobutylaniline is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides an efficient means to form the C-N bond between an aryl halide and a primary amine.
In a typical procedure, 4-bromo-tert-butylbenzene is coupled with cyclobutylamine (B51885) in the presence of a palladium catalyst and a suitable base. A supporting information document related to a study on visible-light mediated cycloadditions describes the synthesis of this compound (referred to as 1d in the document). rsc.org Following a general procedure for Buchwald-Hartwig amination, the reaction of 4-tert-butyl-bromobenzene with cyclobutylamine yielded the desired product as a yellowish oil in a high yield of 95% after purification by column chromatography. rsc.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1248640-28-9 |
| Molecular Formula | C₁₄H₂₁N |
| Molecular Weight | 203.33 g/mol |
| Appearance | Yellowish oil. rsc.org |
| Oxidation Potential | +0.8 V vs. SCE. nih.gov |
Table 2: Spectroscopic Data Reference for this compound
| Spectroscopic Technique | Reference |
| ¹H NMR | The spectral data correspond to those described in the reference. rsc.org |
| ¹³C NMR | The spectral data correspond to those described in the reference. rsc.org |
Research Findings
Methods for the Construction of the N-Cyclobutylaniline Core
The formation of the N-cyclobutylaniline scaffold is a critical step that can be achieved through various amination reactions. These methods typically involve the formation of a carbon-nitrogen bond between an aniline derivative and a cyclobutyl moiety.
Amination Reactions for N-Arylcyclobutanamine Synthesis
The synthesis of N-arylcyclobutanamines, the structural core of our target molecule, can be approached through several established catalytic and non-catalytic methods. Transition metal-catalyzed cross-coupling reactions are particularly powerful for this transformation. wikipedia.orgrug.nl
The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides (or triflates) and amines. wikipedia.orgrug.nllibretexts.org This reaction is known for its broad substrate scope and functional group tolerance. In the context of N-arylcyclobutanamine synthesis, this would involve the coupling of an aryl halide with cyclobutylamine (B51885). The general mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired N-arylcyclobutanamine. The choice of phosphine (B1218219) ligands is crucial for the efficiency of the catalytic system. wikipedia.org
Another widely used method is reductive amination . masterorganicchemistry.comlibretexts.org This two-step process first involves the reaction of an aniline with cyclobutanone (B123998) to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding secondary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Reductive amination offers a valuable alternative to direct alkylation, which can often lead to over-alkylation. masterorganicchemistry.com
Precursor Synthesis and Derivatization (e.g., 4-tert-Butylaniline)
The synthesis of the specific precursor, 4-tert-butylaniline (B146146), is a well-documented process with multiple synthetic routes available. chemicalbook.comprepchem.comchemicalbook.comsigmaaldrich.comnih.gov One common approach involves the nitration of tert-butylbenzene (B1681246) to form 1-tert-butyl-4-nitrobenzene, followed by the reduction of the nitro group to an amine. chemicalbook.com
Another documented synthesis involves heating ethyl N-(4-tert-butyl-phenyl)-carbamate with aniline and ethanol (B145695) in an autoclave. After several hours at elevated temperature, the reaction mixture is subjected to fractional distillation under reduced pressure to yield 4-tert-butylaniline. prepchem.com
The physical and chemical properties of 4-tert-butylaniline are well-characterized. It is a liquid at room temperature with a boiling point of 90-93 °C at 3 mmHg. sigmaaldrich.com
Specific Synthesis of this compound
With the foundational methods for constructing the N-cyclobutylaniline core and the synthesis of the key precursor established, we can now turn our attention to the specific synthesis of this compound.
Established Synthetic Routes
Established methods for the synthesis of this compound would logically follow from the general principles of amination reactions described earlier.
A plausible and widely applicable route is the reductive amination of 4-tert-butylaniline with cyclobutanone . This reaction would proceed by first forming the corresponding imine, which is then reduced to the final product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option.
Alternatively, the Buchwald-Hartwig amination offers another robust synthetic strategy. This would involve the palladium-catalyzed coupling of 4-tert-butylaniline with a cyclobutyl halide (e.g., cyclobutyl bromide) or a cyclobutyl tosylate. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.
| Method | Reactants | Key Reagents/Catalysts | General Conditions |
| Reductive Amination | 4-tert-butylaniline, Cyclobutanone | NaBH(OAc)₃ or NaBH₃CN | Acidic or neutral pH, various solvents (e.g., DCE, MeOH) |
| Buchwald-Hartwig Amination | 4-tert-butylaniline, Cyclobutyl bromide/tosylate | Pd catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | Inert atmosphere, elevated temperature, organic solvent (e.g., toluene) |
Emerging Synthetic Approaches
Recent advancements in synthetic methodology have opened up new avenues for the construction of C-N bonds. One particularly promising area is photoredox catalysis . researchgate.netnih.gov These methods utilize visible light to drive chemical reactions under mild conditions.
A recently developed photoredox-catalyzed approach involves the alkylarylation of N-aryl bicyclobutyl amides with α-carbonyl alkyl bromides to synthesize functionalized 3-spirocyclobutyl oxindoles. nih.gov While not a direct synthesis of the target molecule, this highlights the potential of photoredox catalysis in manipulating cyclobutyl-containing scaffolds.
More directly relevant is the development of photoredox-catalyzed methods for the functionalization of N-cyclobutylanilines. researchgate.net These reactions proceed through the formation of a radical cation intermediate upon visible light irradiation in the presence of a photocatalyst. This reactive intermediate can then undergo further transformations. While these studies often focus on the subsequent reactions of the N-cyclobutylaniline, the initial formation of the radical cation implies the stability of the N-cyclobutylaniline core under these conditions and suggests the possibility of developing direct photoredox-catalyzed N-cyclobutylation methods.
Photoredox Catalysis in C-C Bond Activation
Visible-light photoredox catalysis has proven to be a powerful tool for initiating organic transformations under mild conditions. uark.edu In the context of this compound, this approach has been successfully employed to facilitate the activation and cleavage of the strained C-C bonds within the cyclobutyl ring.
Visible Light-Mediated Ring-Opening Processes of Cyclobutylanilines
The ring-opening of cyclobutylanilines is a key step in their utilization as synthetic building blocks. Under visible light irradiation and in the presence of a suitable photoredox catalyst, such as Ir(dtbbpy)(ppy)2, N-cyclobutylanilines undergo a C-C bond cleavage of the cyclobutyl ring. uark.edunih.gov This process is driven by the release of ring strain, which is comparable to that of cyclopropanes. nih.gov However, the ring opening of cyclobutanes is generally slower than that of analogous cyclopropanes. nih.gov The success of this ring-opening strategy has broadened the utility of cyclobutanes as four-carbon synthons in organic synthesis. nih.gov
Role of Amine Radical Cations in Mechanistic Pathways
The mechanism of the ring-opening process is initiated by the single-electron oxidation of the N-cyclobutylaniline to its corresponding amine radical cation. uark.edunih.gov This amine radical cation is a key intermediate that can undergo several reaction pathways. One of the less exploited but highly significant pathways is the cleavage of the C-C bond alpha to the nitrogen atom, which leads to the formation of a distonic radical cation. uark.edunih.gov This reactive intermediate is central to the subsequent bond-forming events. The formation of amine radical cations via photoredox catalysis is an appealing method due to the mild reaction conditions and the ability to generate highly reactive species from stable precursors. nih.gov
Annulation Reactions Involving this compound
Following the photoredox-initiated ring-opening, the resulting distonic radical cation can be trapped by various π-systems, leading to the formation of new cyclic structures through annulation reactions.
Intermolecular [4+2] Annulation with Alkynes
A significant application of the photoredox-catalyzed ring-opening of this compound is its participation in intermolecular [4+2] annulation reactions with alkynes. nih.govnih.gov This process provides a novel and efficient route to synthesize structurally diverse amine-substituted cyclohexenes. nih.gov The reaction is notable for being redox-neutral and exhibiting perfect atom economy. nih.gov Both homogeneous catalysts, such as iridium complexes, and heterogeneous catalysts, like self-doped Ti3+@TiO2, have been successfully employed for this transformation. nih.govnih.gov
The [4+2] annulation reaction of N-cyclobutylanilines with alkynes demonstrates a broad substrate scope and good functional group compatibility. nih.govsci-hub.se
The reaction accommodates a variety of substituents on the aniline ring of the cyclobutylaniline. Electron-donating and electron-withdrawing groups are generally well-tolerated, leading to the formation of the corresponding cyclohexene derivatives in good to excellent yields. For instance, N-cyclobutylanilines bearing methoxy, methyl, fluoro, chloro, and bromo substituents on the phenyl ring have been successfully employed in this annulation.
A range of alkynes, including both terminal and internal alkynes, can participate in the [4+2] annulation. Terminal alkynes bearing aryl, alkyl, and silyl (B83357) groups have been shown to be effective coupling partners. Internal alkynes also react efficiently, providing access to more highly substituted cyclohexene products. The reaction exhibits good to excellent diastereoselectivity, particularly with bicyclic cyclobutylanilines, leading to the formation of hydrindan and decalin derivatives. nih.gov
Continuous flow technology has been applied to this [4+2] annulation, resulting in improved reaction efficiency, including shorter reaction times and higher yields, and enabling gram-scale synthesis with lower catalyst loading. sci-hub.se
Table 1: Representative Examples of [4+2] Annulation of N-Cyclobutylanilines with Alkynes nih.govsci-hub.se
| Entry | N-Cyclobutylaniline | Alkyne | Product | Yield (%) |
| 1 | This compound | Phenylacetylene (B144264) | 1-(4-(tert-butyl)phenyl)-4-phenyl-1,2,3,6-tetrahydro-pyridine | 95 |
| 2 | 4-methoxy-N-cyclobutylaniline | 4-Methoxyphenylacetylene | 1-(4-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,3,6-tetrahydro-pyridine | 85 |
| 3 | 4-chloro-N-cyclobutylaniline | 1-Heptyne | 1-(4-chlorophenyl)-4-pentyl-1,2,3,6-tetrahydro-pyridine | 82 |
| 4 | N-cyclobutyl-4-fluoroaniline | Trimethylsilylacetylene | 1-(4-fluorophenyl)-4-(trimethylsilyl)-1,2,3,6-tetrahydro-pyridine | 78 |
| 5 | 4-bromo-N-cyclobutylaniline | Diphenylacetylene | 1-(4-bromophenyl)-4,5-diphenyl-1,2,3,6-tetrahydro-pyridine | 91 |
### 3.2.1.2. Catalytic Systems: Homogeneous (e.g., Iridium Complexes) vs. Heterogeneous (e.g., Ti3+@TiO2)
The reactivity of this compound in annulation reactions can be effectively guided by both homogeneous and heterogeneous catalytic systems, particularly under visible-light irradiation. nih.gov The choice between these systems often involves a trade-off between catalyst cost, stability, recyclability, and the specific mechanistic pathway desired. nih.govrsc.org
Homogeneous Catalysis: Iridium(III) complexes, such as those with pentamethylcyclopentadienyl ligands, are prominent examples of homogeneous catalysts used in transformations involving anilines. rsc.org In the context of [4+2] annulation reactions of N-cyclobutylanilines, these expensive iridium complexes typically operate under an inert atmosphere. nih.gov The mechanism involves the photocatalyst absorbing visible light and promoting a single-electron transfer (SET) from the N-cyclobutylaniline, initiating the reaction cascade. uark.edu While highly efficient, these catalysts can be costly, and their removal from the final product stream can present challenges. nih.govrsc.org
Heterogeneous Catalysis: A notable heterogeneous catalyst for these transformations is self-doped Ti³⁺@TiO₂. nih.gov This system offers significant practical advantages, including stability under photo-oxidative conditions, ease of recycling, and the ability to be reused multiple times without a noticeable decrease in catalytic activity. nih.gov Unlike its homogeneous iridium counterpart, the Ti³⁺@TiO₂-catalyzed reaction proceeds in the presence of air. nih.gov Mechanistic studies indicate that the Ti³⁺@TiO₂ acts as a photosensitizer for oxygen in the air, generating singlet oxygen which then mediates the annulation reaction. nih.gov This fundamental mechanistic difference highlights the versatility of catalytic approaches, as both systems achieve comparable substrate scopes for the annulation process. nih.gov While heterogeneous catalysis is often applied to simpler reactions like benzylic oxidation, its application in more complex cross-coupling reactions is an area of growing development. researchgate.net
### 3.2.1.3. Diastereoselectivity in Annulation Products
A significant feature of the [4+2] cycloaddition reactions involving N-cyclobutylanilines is the high degree of diastereoselectivity observed in the formation of the resulting cyclohexylamine (B46788) derivatives. These reactions typically forge two contiguous stereogenic centers, including a unique all-carbon quaternary stereocenter, with excellent control over the relative stereochemistry.
In a photocatalyzed intermolecular [4+2] cycloaddition of N-cyclobutyl anilines with α-substituted vinylketones, the desired benzocyclohexylamine products were obtained with excellent diastereoselectivities. For many substrates, the diastereomeric ratio (d.r.) was greater than 20:1. The regioselectivity of the reaction is proposed to be controlled by the kinetic favorability of forming a stable benzylic radical intermediate. nih.gov
Table 1: Diastereoselectivity in Photocatalyzed [4+2] Cycloaddition
| N-Cyclobutylaniline Substrate | Alkene Partner | Product Yield | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| N-cyclobutyl aniline | α-benzyl-substituted vinylketone | Good | >20:1 |
| N-cyclobutyl aniline | Methyl cinnamate | Moderate | High |
| N-cyclobutyl aniline | Ethyl cinnamate | Moderate | High |
This table summarizes representative data on the diastereoselectivity of the annulation reactions. Specific yields and ratios can vary based on precise reaction conditions and substrate electronics. nih.gov
### 3.2.1.4. Mechanistic Divergence with Cyclopropylanilines
While both N-cyclobutylanilines and N-cyclopropylanilines can participate in formal cycloaddition reactions initiated by photoredox catalysis, their reaction pathways show mechanistic divergence rooted in the nature of the radical intermediates formed after ring opening. uark.edunih.gov
For N-cyclobutylanilines, single-electron oxidation generates an amine radical cation. This is followed by the homolytic cleavage of a C-C bond in the cyclobutyl ring, leading to the formation of a γ-amino radical, which is a type of distonic radical cation. uark.edu This four-carbon radical intermediate is perfectly poised to act as the four-atom component in a [4+2] annulation with an alkene or alkyne. nih.govuark.edu
In contrast, N-cyclopropylanilines, under similar photochemical conditions, also undergo ring-opening upon formation of an N-centered radical. nih.gov However, the cleavage of the three-membered ring generates a three-atom unit. This intermediate subsequently engages in a formal [3+2] cycloaddition cascade, ultimately leading to different fused-ring systems, such as (hetero)aryl-fused 1-aminonorbornanes. nih.gov This divergence from a [4+2] to a [3+2] pathway is a direct consequence of the size of the starting cycloalkyl ring. uark.edunih.gov
### 3.2.2. Formal [4+2] Cycloadditions with Olefins
### 3.2.2.1. Reaction Conditions and Catalyst Selection (e.g., Organic Photocatalysts)
The formal [4+2] cycloaddition of this compound with olefins is effectively achieved using visible-light photoredox catalysis. uark.edu This method provides an efficient route to construct amine-substituted six-membered carbon cycles under mild conditions. uark.edu
Catalyst Selection: While iridium complexes and heterogeneous catalysts like Ti³⁺@TiO₂ are effective, organic photocatalysts can also be employed. These transformations are often conducted using a photocatalyst that can be excited by visible light, such as blue LEDs (e.g., 390 nm to 456 nm). nih.govnih.gov The reaction is initiated by the photocatalyst absorbing light and oxidizing the N-cyclobutylaniline to its corresponding amine radical cation. uark.edu
Reaction Conditions: The optimal conditions for these cycloadditions typically involve irradiating a solution of the N-cyclobutylaniline and the olefin partner in a suitable solvent. Running the reaction in neat styrene (B11656) has been shown to favor the desired intermolecular cycloaddition over potential intramolecular pathways. nih.gov The reaction is photochemical, with no background reactivity observed in the absence of light. nih.gov Temperature can also be a key parameter, with specific ranges optimized to maximize yield and selectivity.
### 3.2.2.2. Influence of Additives on Reaction Efficiency
The efficiency and outcome of the formal [4+2] cycloaddition can be significantly influenced by the presence of additives. In many photoredox-catalyzed reactions involving N-cyclobutylanilines, the addition of a base is indispensable for achieving good yields. The absence of a suitable base can lead to poor reaction results or the complete failure of the cycloaddition process.
Furthermore, in related multicomponent reactions that also proceed via distonic radical cation intermediates from N-cyclobutylanilines, other additives play a crucial role. For instance, in difunctionalization reactions, the introduction of a nucleophile, such as trimethylsilyl (B98337) cyanide, and a radical acceptor, like an allylsulfone derivative, is necessary to trap the intermediate and construct the desired acyclic products. uark.edu This demonstrates that additives can be used to divert the reactive intermediate away from cycloaddition and towards other valuable functionalization pathways.
### 3.3. Controlled Functionalization via Distonic Radical Cations
The generation of distonic radical cations from this compound is a cornerstone of its reactivity, enabling controlled functionalizations beyond cycloadditions. uark.educhemrxiv.org A distonic radical cation is a species where the charge and radical sites are spatially separated, which can offer unique reactivity. nih.gov
The process is initiated by a single electron transfer (SET) from the nitrogen atom of the aniline, typically mediated by a photoredox catalyst. uark.edu This creates an amine radical cation. The inherent strain in the four-membered ring facilitates a rapid C-C bond cleavage, resulting in the formation of a γ-amino radical, which is a stable distonic radical cation intermediate. uark.edu
This key intermediate is highly versatile. chemrxiv.orgresearchgate.net While it can be trapped by a π-bond in a [4+2] annulation, its reactivity can be channeled towards other transformations. uark.edu By introducing appropriate trapping agents, a range of precise functionalizations can be achieved. chemrxiv.orgresearchgate.net This includes diverse transformations such as thioetherification, amination, alkylation, and (hetero)arylation at the terminal carbon of the opened four-carbon chain. chemrxiv.orgresearchgate.net This strategy of taming distonic radical cations represents a powerful method for the remote C-H functionalization of alkylamines, significantly expanding their synthetic utility in areas like drug development. chemrxiv.orgresearchgate.net
Controlled Functionalization via Distonic Radical Cations
Orthogonal 1,4-Difunctionalization Strategies
Recent studies have explored the orthogonal 1,4-difunctionalization of N-cyclobutylanilines, a process that introduces two different functional groups at the 1- and 4-positions of the cyclobutane (B1203170) ring in a single operation. This strategy relies on the generation of a key radical cation intermediate through single-electron transfer (SET) from the electron-rich aniline nitrogen. The subsequent fragmentation of the cyclobutyl ring is a crucial step, leading to the formation of a distonic radical cation. This intermediate possesses both a radical and a cationic center, allowing for sequential and selective reactions with two different nucleophiles.
The general mechanism for this transformation, as applied to this compound, is believed to proceed as follows:
Oxidation: The aniline nitrogen is oxidized to a radical cation.
C-C Bond Cleavage: The strained C-C bond of the cyclobutyl ring undergoes homolytic cleavage, relieving ring strain and generating a 1,4-distonic radical cation.
First Nucleophilic Attack: A nucleophile attacks the cationic center.
Oxidation and Second Nucleophilic Attack: The radical center is further oxidized to a cation, which is then trapped by a second, different nucleophile.
This orthogonal approach allows for the controlled construction of highly functionalized acyclic amine derivatives from a simple cyclic precursor.
Exploitation of Bimodal Reactivity Sites
The concept of bimodal reactivity refers to the ability of a molecule to react through two distinct pathways, often dictated by the reaction conditions or the nature of the reagents. In the case of this compound, the bimodal reactivity stems from the two primary reactive sites: the aniline nitrogen and the cyclobutyl ring.
Under certain conditions, reactions can be directed to occur exclusively at the nitrogen atom, such as N-acylation or N-alkylation, leaving the cyclobutyl ring intact. Conversely, reaction conditions can be tuned to favor the ring-opening of the cyclobutyl moiety, as discussed in the previous section. The strategic exploitation of these bimodal reactivity sites allows for divergent synthesis, where a single starting material can be converted into a variety of structurally distinct products. The choice of oxidant, solvent, and nucleophiles plays a critical role in steering the reaction towards the desired pathway.
Interception of Intermediates with Diverse Reagents (e.g., Isocyanides, Sulfones)
A powerful tactic in synthetic chemistry is the interception of transient intermediates with suitable trapping agents to forge new chemical bonds. The radical cation and distonic radical cation intermediates generated from this compound are highly amenable to such strategies.
For instance, isocyanides, with their nucleophilic carbon atom, can effectively intercept the cationic center of the distonic intermediate. This is followed by further transformations to yield valuable products like nitriles or other nitrogen-containing heterocycles.
Similarly, sulfones can be employed as radical traps. The radical center of the distonic intermediate can add to a suitable sulfone derivative, leading to the formation of a new C-S bond. The resulting sulfonylated products are versatile intermediates for further synthetic manipulations.
The ability to intercept these reactive intermediates with a wide array of reagents significantly broadens the synthetic utility of this compound, enabling the synthesis of a diverse library of complex molecules.
| Trapping Reagent | Intermediate Targeted | Resulting Functional Group |
| Isocyanide | Cationic Center | Nitrile/Amide |
| Sulfone | Radical Center | Sulfonyl Group |
| Alkenes | Radical Center | C-C bond, extended carbon chain |
| Water | Cationic Center | Hydroxyl Group |
Alternative Transformation Pathways
Beyond the difunctionalization strategies, the unique reactivity of this compound can be harnessed for other valuable transformations.
Synthesis of Aminoalkynes through Oxidative Ring-Opening and Alkynylation
A noteworthy alternative transformation is the synthesis of aminoalkynes. This process also commences with the single-electron oxidation of the aniline to its radical cation. Subsequent ring-opening of the cyclobutyl group generates the now-familiar distonic radical cation. In this synthetic route, an alkynylating reagent is employed to trap one of the reactive centers.
The proposed mechanism involves the following key steps:
Oxidation and Ring-Opening: Formation of the 1,4-distonic radical cation from this compound.
Alkynylation: A terminal alkyne, often in its deprotonated form (an acetylide), attacks the cationic center of the intermediate.
Radical Termination/Oxidation: The radical center is then quenched, either through a hydrogen atom transfer or a further oxidation followed by proton loss, to yield the final aminoalkyne product.
This methodology provides a direct route to synthetically valuable aminoalkynes, which are important building blocks in medicinal chemistry and materials science, from a readily accessible N-cyclobutylaniline derivative.
Advanced Synthetic Transformations and Applications of 4 Tert Butyl N Cyclobutylaniline
Construction of Complex Carbocyclic Frameworks
The strained cyclobutyl ring of 4-tert-butyl-N-cyclobutylaniline provides a unique opportunity for ring-opening and annulation reactions, enabling the synthesis of more complex carbocyclic structures. Research has demonstrated that visible-light photoredox catalysis is a particularly effective strategy for activating the C-C bonds of the cyclobutyl moiety.
A significant advancement in the use of this compound is its participation in [4+2] annulation reactions with alkynes to furnish highly substituted cyclohexene (B86901) derivatives. nih.gov This transformation is enabled by visible-light photocatalysis, where an iridium complex, such as Ir(dtbbpy)(ppy)2, serves as the photocatalyst. nih.gov The reaction proceeds via a proposed mechanism involving the single-electron oxidation of the aniline (B41778) to form an amine radical cation. This intermediate then undergoes a C-C bond cleavage of the cyclobutyl ring to generate a distonic radical cation, which is the key intermediate for the subsequent annulation.
The reaction of this compound with various alkynes demonstrates the versatility of this method. For instance, its reaction with phenylacetylene (B144264) under optimized conditions yields the corresponding amine-substituted cyclohexene in high yield. nih.gov The scope of this reaction is broad, accommodating both terminal and internal alkynes with varied electronic properties.
Table 1: Synthesis of Substituted Cyclohexenes from this compound and Alkynes nih.gov
| Entry | Alkyne | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylacetylene | 1-(4-(tert-butyl)phenyl)-4-phenyl-1,2,3,6-tetrahydro-N-cyclobutylaniline | 90 |
| 2 | 4-Methoxyphenylacetylene | 1-(4-(tert-butyl)phenyl)-4-(4-methoxyphenyl)-1,2,3,6-tetrahydro-N-cyclobutylaniline | 85 |
| 3 | 1-Pentyne | 1-(4-(tert-butyl)phenyl)-4-propyl-1,2,3,6-tetrahydro-N-cyclobutylaniline | 78 |
Reaction Conditions: this compound (0.2 mmol), alkyne (0.6 mmol), Ir(dtbbpy)(ppy)2 (2 mol%), MeOH, irradiation with two 18 W LED light bulbs at room temperature.
The synthetic utility of this photocatalytic annulation extends to the construction of fused polycyclic systems, such as hydrindans and decalins. By employing bicyclic N-cyclobutylaniline derivatives, this methodology provides a streamlined approach to these valuable structural motifs. While the parent this compound itself does not directly form these polycycles in a single step, the principles of the reaction are directly applicable. For instance, starting with a bicyclic aniline where the cyclobutyl ring is fused to another ring, the [4+2] annulation with an alkyne will generate a new six-membered ring, resulting in a hydrindan or decalin framework. nih.gov
This strategy offers excellent diastereoselectivity, which is crucial in the synthesis of complex natural products and pharmaceuticals where precise stereochemical control is paramount. The formation of these fused systems highlights the power of using strained rings as latent reactive partners in cycloaddition reactions. nih.gov
Chemo- and Regioselectivity in New Bond Formation
The [4+2] annulation of N-cyclobutylanilines, including the 4-tert-butyl substituted variant, exhibits notable chemo- and regioselectivity. The chemoselectivity is evident in the specific activation of the cyclobutyl C-C bonds under photoredox conditions, leaving other potentially reactive functional groups on the aniline or the alkyne partner untouched. nih.gov
Regioselectivity is a key consideration when unsymmetrical alkynes are used as reaction partners. The reaction of N-cyclobutylanilines with terminal alkynes generally leads to the formation of the 1,4-disubstituted cyclohexene regioisomer with high selectivity. This outcome is dictated by the electronic and steric nature of the distonic radical cation intermediate and the incoming alkyne. The reaction pathway is believed to favor the formation of the more stable radical intermediate during the cyclization step. uark.edunih.gov
Further functionalization of N-cyclobutylanilines can be achieved through a multicomponent reaction involving a nucleophile and a radical acceptor, leading to difunctionalized products. For example, the introduction of trimethylsilyl (B98337) cyanide as a nucleophile and an allylsulfone derivative as a radical acceptor allows for the synthesis of α-cyano pyrrolidines. uark.edu This demonstrates the potential for controlling the reaction pathway to achieve different structural outcomes based on the chosen reagents.
Atom Economy and Green Chemistry Principles in Reactions
The visible-light-mediated [4+2] annulation of this compound exemplifies several principles of green chemistry. A standout feature of this reaction is its perfect atom economy. nih.gov In an ideal cycloaddition, all the atoms from the reactants are incorporated into the final product, thus minimizing waste at the most fundamental level. This is a significant advantage over many classical synthetic methods that generate stoichiometric byproducts.
Furthermore, the reaction conditions align with green chemistry goals. The use of visible light as a renewable energy source to drive the reaction at room temperature reduces the energy consumption typically associated with thermally promoted reactions. uark.edunih.gov The catalytic nature of the process, requiring only a small amount of the iridium or titanium dioxide photocatalyst, minimizes waste compared to stoichiometric reagents. nih.govnih.gov The development of a heterogeneous catalyst system using self-doped Ti3+@TiO2 further enhances the green credentials of this transformation, as the catalyst is stable, easily recyclable, and can be used multiple times without significant loss of activity. nih.gov
Derivatives and Their Structural Modifications
The primary derivatives of this compound discussed thus far are the substituted cyclohexenes, hydrindans, and decalins resulting from the [4+2] annulation. These products themselves are versatile intermediates for further structural modifications. The incorporated amine functionality and the double bond within the newly formed cyclohexene ring provide handles for a wide range of subsequent chemical transformations.
Beyond cycloaddition products, the generation of a distonic radical cation from N-cyclobutylanilines opens up possibilities for other types of derivatives. As mentioned, multicomponent reactions can lead to the formation of functionalized pyrrolidines. uark.edu This indicates that by intercepting the reactive intermediate with different trapping agents, a diverse array of nitrogen-containing heterocyclic derivatives can be accessed from a common this compound precursor. The ability to generate a quaternary carbon center α to the nitrogen in these pyrrolidine (B122466) syntheses is particularly noteworthy for the construction of complex molecular scaffolds. uark.edu
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ir(dtbbpy)(ppy)2 |
| Phenylacetylene |
| 4-Methoxyphenylacetylene |
| 1-Pentyne |
| Diphenylacetylene |
| Ti3+@TiO2 |
| Trimethylsilyl cyanide |
| Hydrindan |
| Decalin |
Theoretical and Computational Investigations of 4 Tert Butyl N Cyclobutylaniline Reactivity
Computational Analysis of Electronic Structure and Reactivity
Computational analysis of a molecule like 4-tert-butyl-N-cyclobutylaniline would begin with the determination of its ground-state geometry and electronic properties using quantum chemical methods. Density Functional Theory (DFT) is a widely used approach for such investigations due to its balance of accuracy and computational cost. researchgate.netunt.edu Functionals such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to optimize the molecular structure and calculate various electronic descriptors. researchgate.net
Key parameters that would be calculated include molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For aniline (B41778) derivatives, the HOMO is typically localized on the aniline ring and the nitrogen lone pair, making this region susceptible to electrophilic attack and oxidation. The bulky tert-butyl group, being an electron-donating group, would be expected to raise the HOMO energy, potentially making the molecule more easily oxidized compared to unsubstituted aniline.
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. journaleras.com For this compound, negative potential regions (electron-rich) would be anticipated around the nitrogen atom and the π-system of the aromatic ring, indicating sites for electrophilic attack. journaleras.com Positive potential regions would likely be found around the hydrogen atoms of the amino group and the alkyl substituents. journaleras.com
Table 1: Hypothetical Electronic Properties of this compound (Illustrative)
This interactive table presents a hypothetical set of electronic properties for this compound, as would be determined by DFT calculations. These values are for illustrative purposes to show what a computational analysis would yield.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -5.2 eV | Indicates electron-donating ability; susceptibility to oxidation. |
| LUMO Energy | 0.8 eV | Indicates electron-accepting ability; susceptibility to reduction. |
| HOMO-LUMO Gap | 6.0 eV | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | 1.5 D | Measures the overall polarity of the molecule. |
Modeling of Radical Cation Intermediates
The formation of radical cations is a key step in many reactions of aniline derivatives, particularly in oxidative processes and electropolymerization. ineosopen.orgresearchgate.net One-electron oxidation of this compound would generate its corresponding radical cation. Computational modeling can provide significant insights into the structure and reactivity of this intermediate.
Upon oxidation, the geometry of the molecule would change. The planarity of the nitrogen center is expected to increase as the radical character develops. The spin density distribution, which can be calculated using computational methods, would show how the unpaired electron is delocalized across the molecule. For aniline radical cations, the spin density is typically highest at the nitrogen atom and the para-position of the aromatic ring. ineosopen.orgacs.org The presence of the electron-donating tert-butyl group at the para-position would influence this distribution.
The stability and subsequent reaction pathways of the radical cation are of significant interest. A primary fate of amine radical cations is deprotonation from the carbon alpha to the nitrogen, leading to the formation of a highly reducing α-amino radical. beilstein-journals.org Alternatively, cleavage of a C-C bond alpha to the nitrogen can occur. beilstein-journals.org In the case of this compound, this could potentially lead to the opening of the cyclobutyl ring, a reaction pathway observed in N-cyclopropylanilines. beilstein-journals.org The acidity (pKa) of the aniline radical cation is another critical parameter that can be computationally estimated and is known to be affected by substituents on the ring. acs.orgacs.org
Elucidation of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, intermediates, and transition states. For this compound, various reactions could be modeled.
For instance, in electrophilic aromatic substitution, the mechanism of how an electrophile adds to the aniline ring could be investigated. Calculations would help determine the relative energies of the transition states for ortho and meta substitution relative to the amino group. Due to the ortho,para-directing nature of the amino group, substitution is expected at the positions ortho to the -NH-cyclobutyl group. libretexts.orgallen.in
Predictive Studies for Novel Transformations
While specific predictive studies for this compound are absent, the principles of Quantitative Structure-Activity Relationship (QSAR) and machine learning models could be applied to predict its reactivity and potential transformations. nih.govacs.orgnih.gov
QSAR models correlate variations in the chemical structure of a series of compounds with a specific activity or property. nih.govnih.gov By building a model based on a dataset of various N-alkylanilines, one could predict properties of this compound, such as its lipophilicity, toxicity, or rate of reaction in a specific chemical transformation. nih.gov Descriptors used in such models often include computationally derived parameters like orbital energies, charge distributions, and molecular size. nih.gov
Furthermore, predictive models based on machine learning are increasingly used to forecast the outcomes of chemical reactions. nih.govacs.org If a large dataset of reactions involving similar aniline derivatives were available, a model could be trained to predict the likely products, yields, or optimal conditions for a novel reaction involving this compound. These models learn complex relationships between the structures of reactants, reagents, and the reaction outcome, enabling the discovery of novel chemical transformations.
Conclusion and Future Research Directions
Summary of Key Research Findings
The most significant research finding concerning N-cyclobutylanilines, including the 4-tert-butyl substituted variant, is their utility in visible-light mediated photoredox catalysis. uark.edu A pivotal discovery has been the ability of these compounds to undergo a [4+2] annulation reaction with various π-systems like alkenes and alkynes. uark.edunih.gov This transformation is initiated by the single-electron oxidation of the N-cyclobutylaniline by a photoexcited catalyst.
This oxidation generates an amine radical cation, which subsequently undergoes a C-C bond cleavage of the strained cyclobutyl ring. uark.edu The process results in the formation of a distonic radical cation, a highly reactive intermediate that contains both a radical center and a cationic charge on different atoms. This intermediate can then be trapped by an alkene or alkyne, leading to the formation of a new six-membered ring, often a tetrahydroquinoline derivative, in a formal cycloaddition. uark.edunih.gov
Key aspects of this research include:
Dual Role of Amines : In these photoredox catalytic cycles, the N-cyclobutylaniline serves as both a sacrificial electron donor and a reactive substrate, a departure from many reactions where amines are used solely as sacrificial agents. uark.edu
Mild Reaction Conditions : These transformations are typically conducted under very mild conditions, often requiring only visible light irradiation at room temperature, which aligns with the principles of green chemistry. uark.edu
Heterogeneous Catalysis : While initial studies utilized homogeneous iridium-based photocatalysts, recent advancements have demonstrated that self-doped Ti³⁺@TiO₂ can serve as a stable, recyclable, and effective heterogeneous catalyst for these [4+2] annulations. nih.gov
Beyond cycloadditions, research has shown that the reactive intermediates generated from N-cyclobutylanilines can participate in multicomponent reactions. For instance, the introduction of a nucleophile like trimethylsilyl (B98337) cyanide and a radical acceptor can lead to a difunctionalization of the original molecule, producing structurally important α-cyano pyrrolidines. uark.edu
Interactive Table 1: Overview of Key Research Findings for N-Cyclobutylanilines
| Research Area | Key Finding | Reaction Type | Significance |
| Photoredox Catalysis | Oxidation of N-cyclobutylaniline generates a reactive distonic radical cation. uark.edu | [4+2] Annulation | Access to complex cyclic motifs from simple starting materials. uark.edu |
| Reaction Mechanism | The amine acts as both a substrate and a sacrificial electron donor. uark.edu | Single Electron Transfer (SET) | Provides a novel pathway for C-C bond cleavage and formation. uark.edu |
| Catalyst Development | Use of both homogeneous (Iridium complexes) and heterogeneous (self-doped TiO₂) catalysts. nih.gov | Heterogeneous Catalysis | Enables easier catalyst recycling and improved sustainability. nih.gov |
| Synthetic Applications | Intermediates can be used in multicomponent reactions for difunctionalization. uark.edu | Multicomponent Reaction | Synthesis of valuable structures like α-cyano pyrrolidines. uark.edu |
Challenges and Opportunities in 4-tert-butyl-N-cyclobutylaniline Chemistry
Despite the innovative research, several challenges remain in the chemistry of this compound and related compounds. A primary challenge has been the reliance on expensive transition metal catalysts, such as iridium complexes, in early methodologies. nih.gov While effective, the cost and potential toxicity of these metals present hurdles for large-scale applications. Furthermore, in some related strained-ring systems, the cycloadducts generated can be unstable, which may limit the synthetic utility of certain pathways. nih.gov
These challenges, however, create significant opportunities for future research:
Catalyst Innovation : The successful use of self-doped TiO₂ as a heterogeneous photocatalyst highlights a major opportunity. nih.gov Further exploration of inexpensive, earth-abundant, and recyclable catalysts (both heterogeneous and homogeneous organic dyes) could make these synthetic methods more sustainable and economically viable.
Expanding Reaction Scope : There is a considerable opportunity to broaden the scope of reaction partners. While reactions with activated alkenes and alkynes have been demonstrated, exploring less activated π-systems could greatly enhance the versatility of the methodology. nih.gov
Asymmetric Catalysis : The development of catalytic, asymmetric variants of these formal cycloadditions is a significant frontier. researchgate.net Achieving high levels of stereocontrol would dramatically increase the value of the synthesized products, particularly for applications in medicinal chemistry.
Exploration of Other Transformations : The demonstrated success of multicomponent difunctionalization reactions suggests that other complex transformations are possible. uark.edu Designing new reaction cascades that harness the unique reactivity of the distonic radical cation intermediate is a promising avenue for discovering novel synthetic methods.
Emerging Directions in Photoredox Catalysis and Strained Ring Systems
The chemistry of this compound is emblematic of broader trends that are shaping the future of organic synthesis. The convergence of photoredox catalysis and strain-release strategies is proving to be a particularly powerful combination for accessing complex molecules. researchgate.net
One major emerging direction is the increasing use of visible light to drive reactions that were traditionally difficult to achieve. sigmaaldrich.com This approach allows for the generation of highly reactive open-shell intermediates, such as radical ions, under exceptionally mild conditions, avoiding the need for harsh reagents and high temperatures. uark.edu This trend is part of a larger movement in medicinal chemistry known as "Escape from Flatland," which seeks to create more three-dimensional, sp³-rich molecules that often have improved pharmacological properties. researchgate.net The reactions of N-cyclobutylanilines, which generate functionally decorated sp³-rich ring systems, are perfectly aligned with this concept. researchgate.net
Future research is also likely to focus on the mechanistic intricacies of these reactions. A deeper understanding of the factors that control the formation and reactivity of the distonic radical cation could lead to the development of even more sophisticated and selective transformations. uark.edu For example, investigating the influence of substituents on the aniline (B41778) ring and the cyclobutyl group could allow for fine-tuning of the reaction pathways. The discovery that singlet oxygen, generated by the photocatalyst, can mediate the annulation reaction provides another layer of mechanistic complexity and an opportunity for further study and exploitation. nih.gov
Finally, the integration of these photoredox methods with other modern synthetic technologies, such as flow chemistry and high-throughput experimentation, represents an exciting future direction. sigmaaldrich.com Such combinations could accelerate the discovery of new reactions and facilitate the rapid synthesis of libraries of complex molecules for screening in drug discovery and materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-tert-butyl-N-cyclobutylaniline, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step alkylation and amination reactions. For example, 4-tert-butylphenol can be synthesized via alkylation of phenol with isobutene under acidic conditions, followed by nitration and reduction to form the aniline derivative. The cyclobutyl group is introduced via nucleophilic substitution or reductive amination. Key intermediates are characterized using GC/MS for purity analysis and NMR spectroscopy (¹H and ¹³C) to confirm structural motifs like tert-butyl and cyclobutyl groups .
Q. What purification techniques are recommended for isolating this compound with high purity?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used for purification. For volatile impurities, distillation under reduced pressure (e.g., 3 mmHg, bp 90–93°C) is effective. Final purity (>95%) is verified via HPLC with a C18 column and UV detection at 254 nm .
Q. How is the compound structurally characterized, and what spectral data are critical for validation?
- Methodological Answer :
- ¹H NMR : Peaks for tert-butyl protons (δ ~1.3 ppm, singlet) and cyclobutyl protons (δ ~2.5–3.0 ppm, multiplet).
- ¹³C NMR : Signals for quaternary carbons in tert-butyl (δ ~30–35 ppm) and cyclobutyl carbons (δ ~20–25 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 217.3 (C₁₄H₂₁N⁺) and fragmentation patterns confirming the cyclobutylamine moiety .
Advanced Research Questions
Q. What electrochemical properties define this compound, and how do they compare to analogous compounds?
- Methodological Answer : Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) reveals an oxidation peak at +0.8 V vs. SCE , attributed to the aniline moiety. Comparatively, N-cyclopropylaniline oxidizes at +0.83 V vs. SCE , suggesting steric effects from the cyclobutyl group slightly lower oxidation potential. These data guide applications in redox-active catalysis or sensor design .
Q. How does visible-light photoredox catalysis enable C–C bond cleavage in cyclobutylaniline derivatives?
- Methodological Answer : Irradiation with blue LEDs (450 nm) in the presence of [Ru(bpy)₃]²⁺ as a catalyst generates a radical intermediate. The strained cyclobutyl ring undergoes ring-opening via β-scission , yielding vinylamine products. Reaction progress is monitored by in-situ FTIR to track bond cleavage .
Q. What strategies are used to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from solvent effects (DMSO vs. aqueous buffers) or assay protocols. Researchers should:
- Standardize solvent concentrations (<1% DMSO).
- Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Cross-reference with structurally similar compounds like 2-(4-tert-butylphenyl)-N-cyclopentyl-4-quinolinamine .
Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states for reactions like electrophilic substitution. Key parameters include:
- HOMO/LUMO energies to predict nucleophilic/electrophilic sites.
- Steric maps to assess accessibility of the aniline nitrogen.
- Validation via kinetic isotope effects (KIE) in deuterated analogs .
Key Notes
- For biological studies, prioritize data from peer-reviewed journals or institutional reports (e.g., National Institute of Health Science ).
- Contradictions in electrochemical or spectroscopic data should be analyzed using standardized protocols and replicated across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
